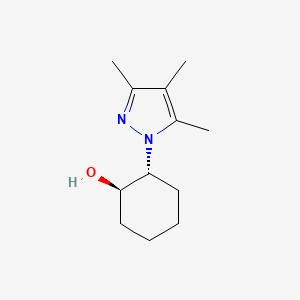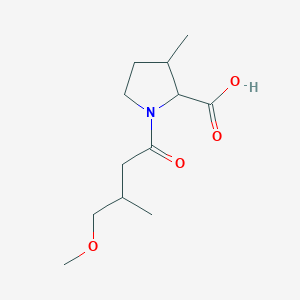![molecular formula C14H16BrN3O2 B6628011 3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628011.png)
3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of a specific protein that plays a key role in various cellular processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid involves the inhibition of a specific protein called protein kinase B (PKB). PKB is a key regulator of several cellular processes, including cell growth, survival, and metabolism. By inhibiting PKB, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid are still being studied. However, it has been shown to have potent anti-cancer activity in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid in lab experiments is its potent inhibitory activity against PKB. This makes it a valuable tool for studying the role of PKB in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several potential future directions for research involving 3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid. One area of interest is the development of more potent and selective inhibitors of PKB. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, the potential use of this compound in the treatment of other diseases, such as diabetes and obesity, is also an area of active research.
Méthodes De Synthèse
The synthesis of 3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid involves several steps. The starting material is 4-bromobenzoic acid, which is first reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-1-methylpyrazole-4-methanamine to form the desired compound.
Applications De Recherche Scientifique
3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein that is involved in the regulation of cell growth and proliferation. This makes it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
3-bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-17(7-10-6-16-18(2)8-10)9-12-4-3-11(14(19)20)5-13(12)15/h3-6,8H,7,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCHEOWEANUMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)CC2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B6627945.png)
![1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6627952.png)

![5-ethyl-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6627954.png)
![[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6627975.png)
![4-fluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-3-nitrobenzenesulfonamide](/img/structure/B6627990.png)
![4-Methyl-3-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylic acid](/img/structure/B6627995.png)




![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B6628023.png)
![1-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-3-methoxypropan-2-ol](/img/structure/B6628025.png)
